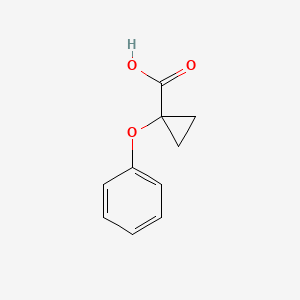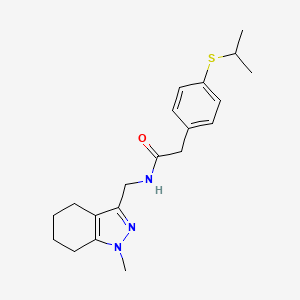
3-(4-Fluorophenyl)-1-benzofuran-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)-1-benzofuran-5-ol, also known as FUB-144, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound is a potent agonist of the cannabinoid receptors, which are responsible for mediating the effects of marijuana and other cannabinoids. In
科学研究应用
3-(4-Fluorophenyl)-1-benzofuran-5-ol has potential applications in scientific research due to its ability to bind to and activate the cannabinoid receptors. This compound can be used to study the effects of cannabinoid receptor activation on various physiological and biochemical processes. For example, 3-(4-Fluorophenyl)-1-benzofuran-5-ol has been shown to induce hypothermia in mice, which could be useful in studying the regulation of body temperature. Additionally, 3-(4-Fluorophenyl)-1-benzofuran-5-ol has been used to investigate the role of cannabinoid receptors in pain perception, inflammation, and anxiety.
作用机制
3-(4-Fluorophenyl)-1-benzofuran-5-ol binds to the cannabinoid receptors, which are located throughout the body and brain. Activation of these receptors leads to a variety of effects, including changes in mood, appetite, and pain perception. 3-(4-Fluorophenyl)-1-benzofuran-5-ol is a potent agonist of the cannabinoid receptors, meaning that it binds with high affinity and activates the receptors to a greater extent than other cannabinoids.
Biochemical and Physiological Effects:
3-(4-Fluorophenyl)-1-benzofuran-5-ol has been shown to induce a variety of biochemical and physiological effects in animal models. These effects include hypothermia, analgesia, and changes in locomotor activity. 3-(4-Fluorophenyl)-1-benzofuran-5-ol has also been shown to affect the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. These effects could be useful in studying the role of these neurotransmitters in various physiological and pathological processes.
实验室实验的优点和局限性
3-(4-Fluorophenyl)-1-benzofuran-5-ol has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and purify, making it accessible to researchers. Additionally, 3-(4-Fluorophenyl)-1-benzofuran-5-ol is a potent agonist of the cannabinoid receptors, which allows for the study of the effects of cannabinoid receptor activation on various physiological and biochemical processes. However, there are also limitations to the use of 3-(4-Fluorophenyl)-1-benzofuran-5-ol in laboratory experiments. For example, the effects of 3-(4-Fluorophenyl)-1-benzofuran-5-ol may be different in humans compared to animal models, which could limit the translatability of research findings.
未来方向
There are several future directions for research on 3-(4-Fluorophenyl)-1-benzofuran-5-ol. One area of interest is the role of cannabinoid receptors in the regulation of body temperature. 3-(4-Fluorophenyl)-1-benzofuran-5-ol has been shown to induce hypothermia in animal models, but the mechanisms underlying this effect are not well understood. Additionally, 3-(4-Fluorophenyl)-1-benzofuran-5-ol could be useful in studying the role of cannabinoid receptors in pain perception, inflammation, and anxiety. Further research is needed to elucidate the effects of 3-(4-Fluorophenyl)-1-benzofuran-5-ol on these processes and to determine its potential therapeutic applications.
合成方法
The synthesis of 3-(4-Fluorophenyl)-1-benzofuran-5-ol involves the reaction of 4-fluorophenylacetic acid with benzofuran-5-ol in the presence of a catalyst. This reaction results in the formation of 3-(4-Fluorophenyl)-1-benzofuran-5-ol, which can then be purified using various techniques such as column chromatography. The synthesis of 3-(4-Fluorophenyl)-1-benzofuran-5-ol is relatively straightforward and can be performed in a laboratory setting with basic equipment.
属性
IUPAC Name |
3-(4-fluorophenyl)-1-benzofuran-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO2/c15-10-3-1-9(2-4-10)13-8-17-14-6-5-11(16)7-12(13)14/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSXBTOSUAANFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C2C=C(C=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole](/img/structure/B2793862.png)

![6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B2793865.png)

![5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B2793870.png)




